molecular formula C18H12Cl2N6O2 B2800686 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide CAS No. 881082-82-2

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide

Cat. No.: B2800686
CAS No.: 881082-82-2
M. Wt: 415.23
InChI Key: BBCZXAWGZKHNAP-UHFFFAOYSA-N
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Description

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is a complex organic compound known for its application in various scientific fields, including chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dichlorophenyl group and a 3-hydroxybenzohydrazide moiety, making it an intriguing subject for synthesis and reaction studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide typically involves multi-step reactions starting from readily available precursors:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with 3,4-dichloroaniline, a series of reactions involving the formation of pyrazole and pyrimidine rings is undertaken. This involves cyclization reactions, often catalyzed by acids or bases.

  • Substitution Reactions:

  • Hydrazide Formation: : The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with 3-hydroxybenzohydrazide, usually under acidic conditions to yield the target compound.

Industrial Production Methods: : Scaling up this synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis and high-throughput screening of reaction parameters can facilitate industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of oxidative derivatives with enhanced biological activity.

  • Reduction: : Reduction reactions, especially at the hydrazide moiety, can lead to amines or other reduced products.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily at the chlorinated phenyl ring and the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate, often under mild conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Various halogenation agents or nucleophiles can be used, depending on the desired substitution pattern.

Major Products

  • Oxidation Products: : Quinones and other oxidized forms.

  • Reduction Products: : Amines and reduced hydrazides.

  • Substitution Products: : Derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

  • Chemistry: : Used as a ligand in coordination chemistry and as a building block in synthetic organic chemistry.

  • Biology: : Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Explored in drug discovery and development for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

  • Industry: : Utilized in material science for the development of novel polymers and coatings with specific properties.

Mechanism of Action

The biological activity of N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes such as kinases and proteases, DNA/RNA polymerases, and other cellular proteins.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of enzyme activity, and interaction with nucleic acids, leading to the disruption of cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of the 3-hydroxybenzohydrazide moiety and the 3,4-dichlorophenyl group.

  • Similar Compounds

    • Pyrazolo[3,4-d]pyrimidines without the dichlorophenyl substitution.

    • Derivatives with different substituents on the benzohydrazide moiety.

  • Uniqueness: : The specific combination of substituents in this compound results in enhanced bioactivity and selectivity, making it a valuable molecule for research and development.

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide stands out in the field of chemical and biological research due to its unique structure and versatile applications. This compound continues to be an important subject for ongoing studies aimed at harnessing its full potential.

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O2/c19-14-5-4-11(7-15(14)20)26-17-13(8-23-26)16(21-9-22-17)24-25-18(28)10-2-1-3-12(27)6-10/h1-9,27H,(H,25,28)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCZXAWGZKHNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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